molecular formula C8H9NO B1296871 1-(5-Methylpyridin-3-yl)ethanone CAS No. 42972-46-3

1-(5-Methylpyridin-3-yl)ethanone

Cat. No. B1296871
CAS RN: 42972-46-3
M. Wt: 135.16 g/mol
InChI Key: DIASEPULVQSMAS-UHFFFAOYSA-N
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Description

“1-(5-Methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 42972-46-3 . It has a molecular weight of 135.17 and its IUPAC name is 1-(5-methyl-3-pyridinyl)ethanone . The compound is typically stored in a dry room at normal temperature and it is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(5-Methylpyridin-3-yl)ethanone” is 1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(5-Methylpyridin-3-yl)ethanone” is a liquid at room temperature .

Scientific Research Applications

Chemical Transformations and Synthesis

1-(5-Methylpyridin-3-yl)ethanone serves as a precursor in various chemical transformations and synthetic pathways. For instance, it plays a role in the synthesis of 1-(1H-pyrazol-3-yl)ethanone hydrazone through hydrazinolysis, highlighting its utility in producing hydrazone derivatives with potential applications in chemical research and material science (Smolyar, 2010). Similarly, the compound is involved in the preparation of metal complexes with luminescent properties, as demonstrated in the synthesis of terbium and europium complexes, indicating its significance in the development of materials with potential optical and electronic applications (Xu et al., 2010).

Luminescent Materials and Corrosion Inhibition

The applications extend to the preparation of luminescent materials, as seen in the characterization of terbium and europium complexes. These materials exhibit unique luminescent properties under UV light excitation, with applications in sensors, displays, and lighting technology. The study of these complexes sheds light on the interaction between the metal ions and the ligand, offering insights into designing materials with tailored optical properties (Xu et al., 2010). Moreover, 1-(5-Methylpyridin-3-yl)ethanone derivatives have been investigated for their potential as corrosion inhibitors, particularly in protecting mild steel in corrosive environments. This highlights the compound's role in the development of new materials that can prevent metal corrosion, with significant implications for industrial applications (Jawad et al., 2020).

Biomedical Research

In the field of biomedical research, derivatives of 1-(5-Methylpyridin-3-yl)ethanone have been synthesized and evaluated for various biological activities. For example, novel substituted heterocyclic pyridine derivatives and their metal complexes have been studied for their in vitro anticancer and antibacterial properties. These studies are crucial for the development of new therapeutic agents, demonstrating the compound's potential in drug discovery and pharmacological research (Chaitanya Kumar et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-(5-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIASEPULVQSMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341985
Record name 1-(5-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylpyridin-3-yl)ethanone

CAS RN

42972-46-3
Record name 1-(5-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyridin-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 3-bromo-5-methylpyridine 1-1 (2 g, 11.63 mmol) in diethyl ether (30 ml) at −78° C. was added uLi (8.72 ml, 13.95 mmol) dropwise. After 30 min, N-methoxy-N-methylacetamide n-BuLi was added. The resulting mixture was stirred at −78° C. for 2 h then at rt overnight, quenched with saturated NH4Cl solution and diluted with EtOAc. The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a yellow residue, which was purified by column chromatography (0-65% EtOAc in hexane) to give the desired product 1-2: 1H NMR (400 MHz, CDCl3) δ 8.98 (s, 1H), 8.62 (s, 1H), 8.04 (s, 1H), 2.63 (s, 3H), 2.41 (s, 3H).
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2 g
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N-methoxy-N-methylacetamide n-BuLi
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Synthesis routes and methods II

Procedure details

5-Methyl-nicotinonitrile (2.08 g, 17.6 mmol) is heated at reflux in dry THF (20 mL) with MgMeBr (3 M solution in Et2O, 10 mL, 30 mmol) for 2 h. After cooling down, aq. Na2CO3 is added slowly to quench the reaction. Extractions with DCM affords the crude mixture which is purified by silica gel chromatography to yield 1-(5-methyl-pyridin-3-yl)-ethanone 18 (0.7 g, 30%). LC/MS (m/z) (M+1)+: 136.1.
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2.08 g
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solution
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20 mL
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